molecular formula C15H13BrN2O3 B5768844 N-(4-bromo-2,6-dimethylphenyl)-2-nitrobenzamide

N-(4-bromo-2,6-dimethylphenyl)-2-nitrobenzamide

Cat. No.: B5768844
M. Wt: 349.18 g/mol
InChI Key: AAGRVCZPZVHAGG-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-2-nitrobenzamide is an organic compound that features a brominated aromatic ring and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-nitrobenzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure product.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products:

    Reduction: The major product would be N-(4-amino-2,6-dimethylphenyl)-2-nitrobenzamide.

    Substitution: Products would vary depending on the nucleophile used, such as N-(4-alkylamino-2,6-dimethylphenyl)-2-nitrobenzamide.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition due to its structural similarity to known inhibitors.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • N-(4-bromo-2,6-dimethylphenyl)-2-chlorobenzamide
  • N-(4-bromo-2,6-dimethylphenyl)-2-methoxybenzamide
  • N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide

Comparison: N-(4-bromo-2,6-dimethylphenyl)-2-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo redox reactions, making it useful in various applications, whereas the other compounds may not have the same versatility.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-9-7-11(16)8-10(2)14(9)17-15(19)12-5-3-4-6-13(12)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGRVCZPZVHAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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